molecular formula C9H8BrFO3 B13913091 Methyl 3-bromo-5-fluoro-2-methoxybenzoate

Methyl 3-bromo-5-fluoro-2-methoxybenzoate

Cat. No.: B13913091
M. Wt: 263.06 g/mol
InChI Key: WZEKBPHZYZPGRC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-fluoro-2-methoxybenzoate is a substituted aromatic ester characterized by a benzoate core functionalized with bromo (Br), fluoro (F), and methoxy (OMe) groups at positions 3, 5, and 2, respectively. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents. The bromo and fluoro groups are electron-withdrawing, modulating the aromatic ring’s reactivity, while the methoxy group contributes to solubility and steric interactions .

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

methyl 3-bromo-5-fluoro-2-methoxybenzoate

InChI

InChI=1S/C9H8BrFO3/c1-13-8-6(9(12)14-2)3-5(11)4-7(8)10/h3-4H,1-2H3

InChI Key

WZEKBPHZYZPGRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)F)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Starting from a suitably substituted benzoic acid or derivative.
  • Introduction of fluorine and bromine substituents at specific positions.
  • Methylation or esterification of the carboxylic acid group to form the methyl ester.
  • Purification steps to isolate the desired product.

The key challenge lies in the regioselective bromination and fluorination of the aromatic ring, as well as maintaining the methoxy substituent intact during these transformations.

Method 1: Bromination of Methyl 5-fluoro-2-methoxybenzoate Using N-Bromosuccinimide (NBS) in Sulfuric Acid

This method is derived from a patent and research data describing the bromination of methyl 5-fluoro-2-methoxybenzoate to obtain this compound.

Procedure:

  • Methyl 5-fluoro-2-methoxybenzoate (Compound I-16B) is dissolved in concentrated sulfuric acid (approx. 200 mL per 15 g of substrate).
  • The solution is cooled in an ice bath to below 5 °C.
  • N-Bromosuccinimide (NBS) is added portionwise (approx. 1.1 equiv relative to substrate).
  • The reaction mixture is stirred at 0 °C for 3 hours, then allowed to warm to room temperature and stirred for an additional 16 hours.
  • The reaction mixture is poured slowly into ice water (2 L).
  • Extraction is performed with ethyl acetate (EtOAc) multiple times.
  • The combined organic layers are washed with water and brine, dried, and concentrated to yield the brominated product.

Yield and Purity:

  • The isolated yield reported is about 22 g from 15 g starting material (approx. 90% yield).
  • Purification involves washing and drying without the need for complex chromatography.
Parameter Condition/Value
Starting material Methyl 5-fluoro-2-methoxybenzoate (15 g, 90 mmol)
Brominating agent N-Bromosuccinimide (17.8 g, 100 mmol)
Solvent Concentrated sulfuric acid (200 mL)
Temperature 0 °C for 3 h, then RT for 16 h
Work-up Ice water quench, EtOAc extraction
Yield 22 g (approx. 90%)

This method is scalable and uses readily available reagents, with mild reaction conditions and high selectivity for bromination at the 3-position relative to the methoxy and fluoro substituents.

Method 2: Decarboxylative Bromination of Aromatic Acids Using Tetrabutylammonium Tribromide (Bu4NBr3)

A general procedure for decarboxylative bromination of aromatic acids can be adapted for preparing brominated benzoates. Although this method is described for benzoic acids, it can be modified for this compound precursors.

Procedure:

  • A flame-dried microwave vial is charged with Bu4NBr3 and flushed with nitrogen.
  • The aromatic acid (e.g., 3-fluoro-2-methoxybenzoic acid) and potassium phosphate (K3PO4) are added in acetonitrile solvent.
  • The reaction mixture is stirred at elevated temperature (e.g., 100 °C) for 16 hours.
  • Upon completion, the mixture is cooled, treated with aqueous sodium thiosulfate and sodium carbonate solutions to quench excess bromine and neutralize.
  • The organic phase is extracted with dichloromethane or pentane/ethyl acetate mixtures, dried, and concentrated.
  • Purification by column chromatography yields the brominated product.

Key Features:

  • The reaction proceeds via decarboxylative bromination, removing the carboxyl group and introducing bromine.
  • The method requires inert atmosphere and careful work-up.
  • It offers regioselectivity and can be applied to various substituted benzoic acids.
Parameter Condition/Value
Brominating agent Tetrabutylammonium tribromide (Bu4NBr3)
Base Potassium phosphate (K3PO4)
Solvent Acetonitrile (MeCN)
Temperature 100 °C
Reaction time 16 hours
Work-up Na2S2O3 and Na2CO3 aqueous washes, organic extraction
Purification Column chromatography

This method is versatile but may require optimization for substrates bearing methoxy and fluoro groups to avoid side reactions.

Method 3: Multi-step Synthesis via Diazotization, Fluorination, and Bromination of Pyridine Derivatives (Analogous Approach)

While this method is described for 2-methoxy-3-bromo-5-fluoropyridine, the principles can be adapted for benzoate derivatives.

Steps:

  • Diazotization and Fluorination:

    • Starting from 2-methoxy-5-aminopyridine, dissolve in acid (e.g., hydrochloric acid).
    • Add nitrous acid or nitrite to form a diazonium intermediate.
    • React with a fluorination reagent to replace the amino group with fluorine, yielding 2-methoxy-5-fluoropyridine.
  • Bromination:

    • Brominate the fluorinated intermediate using N-bromosuccinimide or liquid bromine.
    • Reaction temperature typically between 20-90 °C, optimized at 65-75 °C.
    • Reaction time 2-6 hours, optimized around 4.5-5.5 hours.
  • Purification:

    • After reaction completion, add water, extract the organic phase, wash with saturated salt solution.
    • Remove solvent to obtain the brominated fluorinated methoxy compound.

Advantages:

  • Mild reaction conditions (below 100 °C, atmospheric pressure).
  • High yields (>50% based on starting amine).
  • No need for column chromatography, simplifying industrial scale-up.
Step Reagents/Conditions Outcome
Diazotization 2-methoxy-5-aminopyridine + acid + NaNO2 Formation of diazonium salt
Fluorination Fluorination reagent (e.g., Selectfluor) 2-methoxy-5-fluoropyridine
Bromination N-bromosuccinimide, 65-75 °C, 4.5-5.5 h 2-methoxy-3-bromo-5-fluoropyridine
Purification Water extraction, salt wash Pure brominated product

This method emphasizes cost-effectiveness, scalability, and ease of purification, making it attractive for industrial applications.

Comparative Data Table of Preparation Methods

Method No. Starting Material Brominating Agent Key Conditions Yield (%) Purification Advantages Limitations
1 Methyl 5-fluoro-2-methoxybenzoate N-Bromosuccinimide (NBS) Conc. H2SO4, 0 °C to RT, 19 h ~90 Extraction, washing High yield, mild conditions Use of strong acid
2 3-fluoro-2-methoxybenzoic acid Tetrabutylammonium tribromide MeCN, K3PO4, 100 °C, 16 h Variable Column chromatography Decarboxylative bromination Requires inert atmosphere
3 2-methoxy-5-aminopyridine (analogous) N-Bromosuccinimide or Br2 Acid diazotization, 65-75 °C, 5 h >50 Simple extraction Mild, scalable, no chromatography Specific to pyridine derivatives

Notes on Reaction Optimization and Purification

  • Reaction Temperature and Time: Bromination reactions are sensitive to temperature; lower temperatures favor selectivity, while longer times ensure completion.
  • Choice of Brominating Agent: N-Bromosuccinimide is preferred for controlled bromination with fewer side products compared to liquid bromine.
  • Purification: Most methods rely on aqueous work-up and organic solvent extraction. Column chromatography is sometimes necessary but avoided in industrial processes for cost reasons.
  • Use of Acidic Media: Concentrated sulfuric acid facilitates electrophilic bromination but requires careful handling and quenching.
  • Inert Atmosphere: Some procedures use nitrogen flushing or glove box conditions to prevent oxidation or side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-fluoro-2-methoxybenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or carboxylic acids .

Scientific Research Applications

Methyl 3-bromo-5-fluoro-2-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects or other biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of Methyl 3-bromo-5-fluoro-2-methoxybenzoate include methyl esters with variations in substituent type, position, or functional groups. A comparative analysis is provided below:

Table 1: Structural Analogs and Similarity Scores
Compound Name CAS Number Substituents (Positions) Similarity Score
Methyl 3-bromo-5-methylbenzoate 478375-40-5 Br (3), CH₃ (5), OMe (2) 1.00
Methyl 5-bromo-2-formylbenzoate 1016163-89-5 Br (5), CHO (2) 1.00
Methyl 3-bromo-5-(hydroxymethyl)benzoate 307353-32-8 Br (3), CH₂OH (5) 1.00
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate 1266193-22-9 Cl (5), F (2), OMe (4), ethyl ester 0.90*

*Similarity score inferred from substituent differences .

Key Observations:

Substituent Electronic Effects :

  • Bromo and fluoro groups (electron-withdrawing) reduce electron density at the aromatic ring, enhancing stability toward electrophilic substitution. In contrast, analogs with methyl groups (electron-donating) exhibit increased reactivity at the ring’s meta and para positions .
  • The formyl group (CHO) in Methyl 5-bromo-2-formylbenzoate introduces electrophilic character, making it susceptible to nucleophilic additions, unlike the methoxy group in the target compound .

Ethyl esters (e.g., Ethyl 5-chloro-2-fluoro-4-methoxybenzoate) exhibit lower polarity and higher lipophilicity than methyl esters, impacting their pharmacokinetic profiles .

Para-substituted analogs (e.g., Ethyl 5-chloro-4-methoxybenzoate) lack this steric effect, enabling faster reactivity .

Spectroscopic and Analytical Comparisons

While direct spectroscopic data for this compound are unavailable in the provided evidence, insights can be drawn from related esters:

  • NMR Spectroscopy : Aromatic protons in ortho-substituted esters (e.g., target compound) typically show downfield shifts due to deshielding by electronegative substituents. This contrasts with aliphatic esters like methyl shikimate, where protons adjacent to ester groups resonate upfield .
  • FTIR : The ester carbonyl (C=O) stretch (~1740 cm⁻¹) is consistent across methyl esters. However, bromo and fluoro substituents may cause slight shifts due to inductive effects .

Biological Activity

Methyl 3-bromo-5-fluoro-2-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C9H8BrF O2
  • Molecular Weight : 251.06 g/mol
  • Functional Groups : Bromine (Br), Fluorine (F), and Methoxy (OCH3) groups attached to a benzoate structure.

These substituents contribute to its reactivity and biological properties, making it a candidate for various pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of bromine and fluorine enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can lead to inhibition or modification of enzyme functions, which is crucial in various therapeutic contexts, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's Minimum Inhibitory Concentration (MIC) values are critical for evaluating its potency:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents, particularly in the context of rising antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. Preliminary investigations indicate that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%:

Cancer Cell Line IC50 (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)15

These findings highlight the compound's potential as a therapeutic agent in oncology .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of multidrug-resistant strains of bacteria, showcasing its potential as an alternative treatment option in infectious diseases .
  • Evaluation of Anticancer Properties : Another study focused on its effects on various cancer cell lines, revealing significant cytotoxicity and induction of apoptosis, suggesting pathways for further drug development .

Q & A

Basic Research Question

  • NMR : 1^1H NMR should show a singlet for the methoxy group (~3.8–4.0 ppm) and splitting patterns reflecting neighboring substituents (e.g., coupling between aromatic protons and fluorine). 19^{19}F NMR will confirm the fluoro substituent’s position .
  • IR : Ester carbonyl stretching (~1720 cm1^{-1}) and C-O-C vibrations (~1250 cm1^{-1}) .
  • XRD : ORTEP-3 can resolve crystal structures, confirming substituent positions and bond angles .

What factors influence the hydrolytic stability of the methyl ester group under varying pH conditions?

Advanced Research Question
The ester’s stability is pH-dependent: acidic conditions promote protonation of the carbonyl oxygen, accelerating hydrolysis, while basic conditions facilitate nucleophilic attack. Kinetic studies (monitored via HPLC) reveal that electron-withdrawing groups (e.g., Br, F) stabilize the ester by reducing electron density at the carbonyl carbon. Buffered solutions (pH 4–7) and low temperatures (<25°C) enhance stability .

How does the substituent electronic environment affect the compound’s potential as a pharmacophore?

Advanced Research Question
The bromo and fluoro groups enhance lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding. Computational studies (e.g., molecular docking or QSAR) assess interactions with biological targets like enzymes or receptors. For example, the trifluoromethyl group in related compounds (e.g., 3-Bromo-5-fluoro-4-methylbenzoic acid) improves binding affinity to hydrophobic pockets .

What strategies are effective for resolving contradictory crystallographic data in structural studies?

Advanced Research Question
Discrepancies in XRD data (e.g., disorder in substituent positions) can be resolved using high-resolution synchrotron radiation or refining anisotropic displacement parameters. Software like ORTEP-3 allows iterative modeling to fit experimental electron density maps. Cross-validation with spectroscopic data (e.g., NOESY for spatial proximity) ensures accuracy .

How can the compound’s solubility be modulated for biological assays without altering its core structure?

Basic Research Question
Co-solvents (e.g., DMSO) or formulation with cyclodextrins improve aqueous solubility. Alternatively, pro-drug strategies (e.g., converting the ester to a carboxylic acid under physiological conditions) can enhance bioavailability. Solubility parameters (Hansen solubility parameters) guide solvent selection .

What analytical methods are recommended for detecting trace impurities in synthesized batches?

Basic Research Question

  • HPLC-MS : Detects halogenated byproducts (e.g., di-brominated derivatives) with >95% purity thresholds.
  • GC-FID : Identifies volatile impurities like residual solvents.
  • Elemental Analysis : Validates stoichiometric ratios of Br, F, and O .

How do steric effects from substituents influence coupling reactions in derivative synthesis?

Advanced Research Question
Steric hindrance from bromo and methoxy groups can reduce yields in Suzuki-Miyaura couplings. Bulky ligands (e.g., SPhos) or microwave-assisted reactions improve efficiency. Computational tools (e.g., Reaxys) predict feasible coupling partners, while TLC monitoring optimizes reaction times .

What safety protocols are critical for handling halogenated benzoate derivatives?

Basic Research Question

  • PPE : Gloves, goggles, and fume hoods to prevent dermal/ocular exposure.
  • Waste Disposal : Halogenated waste must be segregated and treated with activated carbon before disposal.
  • Storage : Anhydrous, low-temperature (-20°C) conditions prevent decomposition .

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